

# **Technical Guide on Sebetralstat (Ekterly®)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sebrinoflast |           |
| Cat. No.:            | B15613817    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for a specialized audience and is based on publicly available data. The compound "**Sebrinoflast**" could not be identified in scientific literature; this guide focuses on "Sebetralstat," a phonetically similar and well-documented therapeutic agent.

### **Introduction and Mechanism of Action**

Sebetralstat, marketed as Ekterly®, is an orally administered, competitive, and reversible small molecule inhibitor of plasma kallikrein (PKa).[1][2][3] It is the first oral on-demand therapy approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults and pediatric patients 12 years of age and older.[3][4][5] HAE is a rare genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to unregulated activation of the Kallikrein-Kinin System (KKS).[5]

The core mechanism of Sebetralstat involves the targeted inhibition of plasma kallikrein.[1][3] By binding to plasma kallikrein, Sebetralstat prevents the proteolytic cleavage of high-molecular-weight kininogen (HK) into the potent vasodilator bradykinin.[1][2][3][4] Excessive bradykinin production is the primary driver of increased vascular permeability, which leads to the characteristic subcutaneous and submucosal swelling (angioedema) seen in HAE attacks. [2][3][5] Furthermore, Sebetralstat suppresses a positive feedback loop within the KKS, thereby reducing the generation of Factor XIIa and additional plasma kallikrein.[1][2][3][4][6] This dual action effectively halts the progression of an HAE attack.[1][6]





Click to download full resolution via product page

Caption: Mechanism of action of Sebetralstat in the Kallikrein-Kinin System.

# Pharmacodynamic and Pharmacokinetic Properties

Sebetralstat demonstrates rapid and potent inhibition of plasma kallikrein activity. Following a single 600 mg oral dose in healthy subjects, greater than 90% mean inhibition of plasma kallikrein activity was observed starting at 30 minutes and was maintained for approximately 6 hours post-dose.[2][4]

### **Pharmacokinetic Data**

The pharmacokinetic (PK) profile of Sebetralstat is characterized by rapid oral absorption and extensive metabolism. Key PK parameters are summarized below.



| Parameter                                       | Value (following a single<br>600 mg oral dose)                  | Reference |
|-------------------------------------------------|-----------------------------------------------------------------|-----------|
| Tmax (Median Time to Peak Plasma Concentration) | ~1.0 hour                                                       | [2][4]    |
| Cmax (Peak Plasma<br>Concentration)             | 6,080 ng/mL (Geometric Mean, CV% 40)                            | [2]       |
| AUC0-inf (Area Under the Curve)                 | 17,600 ng•h/mL (Geometric<br>Mean, CV% 36)                      | [2]       |
| Vz/F (Apparent Volume of Distribution)          | 70.1 L (95% CI: 64.8, 75.4)                                     | [2][4]    |
| CL/F (Apparent Clearance)                       | 30.7 L/h (95% CI: 29.1, 32.2)                                   | [2][4]    |
| Plasma Protein Binding                          | ~77% (in vitro)                                                 | [1][2][4] |
| Elimination Half-Life (t½)                      | 5.3 to 8.9 hours (Mean range)                                   | [2]       |
| Metabolism                                      | Primarily via CYP3A4, secondarily via CYP2C8                    | [1][4]    |
| Excretion                                       | ~63% in feces (12.5% unchanged); ~32% in urine (8.7% unchanged) | [2][4]    |

Note: The drug can be taken without regard to food, as no clinically relevant PK differences were observed with a high-fat meal.[2][4]

## **Drug-Drug Interactions**

Sebetralstat's metabolism is significantly affected by modulators of the CYP3A4 enzyme. Coadministration with strong or moderate CYP3A4 inducers is not recommended due to a potential decrease in efficacy.[2]



| Interacting<br>Agent Class   | Example Agent | Effect on<br>Sebetralstat<br>Cmax | Effect on<br>Sebetralstat<br>AUC | Reference |
|------------------------------|---------------|-----------------------------------|----------------------------------|-----------|
| Strong CYP3A4<br>Inhibitor   | Itraconazole  | 2.4-fold Increase                 | 5.2-fold Increase                | [4]       |
| Moderate<br>CYP3A4 Inhibitor | Verapamil     | 1.8-fold Increase                 | 2.0-fold Increase                | [4]       |
| Strong CYP3A4<br>Inducer     | Phenytoin     | 66% Decrease                      | 83% Decrease                     | [1][4]    |
| Moderate<br>CYP3A4 Inducer   | Efavirenz     | 63% Decrease                      | 79% Decrease                     | [1][4]    |

# **Clinical Efficacy**

The efficacy of Sebetralstat for the on-demand treatment of HAE attacks was established in the pivotal Phase III KONFIDENT clinical trial.

## **KONFIDENT Phase III Trial Efficacy Data**

The trial demonstrated that both 300 mg and 600 mg doses of Sebetralstat were superior to placebo in providing rapid symptom relief.

| Endpoint                                         | Placebo    | Sebetralstat<br>(300 mg) | Sebetralstat<br>(600 mg)              | Reference |
|--------------------------------------------------|------------|--------------------------|---------------------------------------|-----------|
| Median Time to Beginning of Symptom Relief       | 6.72 hours | 1.61 hours (p < 0.001)   | 1.79 hours<br>(p=0.001 vs<br>placebo) | [5][7][8] |
| Attacks with Complete Resolution within 24 Hours | 27.4%      | 42.5%                    | 49.5%                                 | [8]       |



In the KONFIDENT-S open-label extension study, the median time to the beginning of symptom relief for laryngeal attacks was 1.3 hours.[9]

## **Experimental Protocols**

The primary evidence for Sebetralstat's efficacy comes from a well-controlled clinical trial. The methodology for this key study is outlined below.

#### **KONFIDENT Phase III Trial Protocol**

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, 3-way crossover trial (NCT05259917).[7][8][10]
- Participant Population: 136 adult and adolescent (≥12 years) patients with a confirmed diagnosis of HAE Type I or II, who had experienced at least two attacks in the 90 days prior to enrollment.[7][10]
- Intervention: For each eligible HAE attack, participants were instructed to administer one of three treatments:
  - Sebetralstat 300 mg (plus one placebo tablet)
  - Sebetralstat 600 mg (two 300 mg tablets)
  - Placebo (two placebo tablets)[8]
- Primary Endpoint: The time to the beginning of symptom relief, measured using the Patient Global Impression of Change (PGI-C) scale. Relief was defined as a response of "a little better" or "better" at two or more consecutive time points within 12 hours of administration.[8]
   [11]
- Key Secondary Endpoints:
  - Time to a reduction in attack severity.[8]
  - Time to complete resolution of the attack.[8][10]
  - Use of conventional rescue medication within 12 hours.[11]



• Data Collection: Participants used an electronic diary to record symptom severity and changes over time.[10]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Therapeutic Advances in Hereditary Angioedema: A Focus on Present and Future Options
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sebetralstat Wikipedia [en.wikipedia.org]
- 7. KalVista reports positive results from trial of HAE treatment [clinicaltrialsarena.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Study Results and Side Effects | EKTERLY® (sebetralstat) [ekterly.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. haei.org [haei.org]
- To cite this document: BenchChem. [Technical Guide on Sebetralstat (Ekterly®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613817#what-is-sebrinoflast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com